2-Ethyl-1,3-benzoxazol-5-amine 2-Ethyl-1,3-benzoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 204771-75-5
VCID: VC2167434
InChI: InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
SMILES: CCC1=NC2=C(O1)C=CC(=C2)N
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

2-Ethyl-1,3-benzoxazol-5-amine

CAS No.: 204771-75-5

Cat. No.: VC2167434

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1,3-benzoxazol-5-amine - 204771-75-5

Specification

CAS No. 204771-75-5
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 2-ethyl-1,3-benzoxazol-5-amine
Standard InChI InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
Standard InChI Key CRWOCBCQPVKWLI-UHFFFAOYSA-N
SMILES CCC1=NC2=C(O1)C=CC(=C2)N
Canonical SMILES CCC1=NC2=C(O1)C=CC(=C2)N

Introduction

Chemical Identity and Structural Characteristics

Basic Information

2-Ethyl-1,3-benzoxazol-5-amine belongs to the benzoxazole family, which consists of a benzene ring fused to an oxazole ring. The compound has an ethyl substituent at position 2 of the oxazole ring and an amino group at position 5 of the benzene portion. This structural arrangement contributes to its chemical reactivity and potential applications in various fields of chemistry and pharmaceutical research.

Identification Data

The compound is thoroughly characterized by various chemical identifiers, as presented in Table 1:

ParameterValue
CAS Registry Number204771-75-5
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
IUPAC Name2-ethyl-1,3-benzoxazol-5-amine
InChIInChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
InChIKeyCRWOCBCQPVKWLI-UHFFFAOYSA-N
SMILESCCC1=NC2=C(O1)C=CC(=C2)N

Table 1: Chemical identifiers for 2-Ethyl-1,3-benzoxazol-5-amine

Structural Representation

The structure of 2-Ethyl-1,3-benzoxazol-5-amine consists of a benzoxazole core with specific substituents. The benzoxazole skeleton features a benzene ring fused to an oxazole ring, creating a bicyclic heterocyclic system. The ethyl group is attached at the 2-position of the oxazole ring, while the amine group is located at the 5-position of the benzene ring. This arrangement creates a molecule with potentially interesting hydrogen bonding capabilities and electronic properties .

Physicochemical Properties

Physical Properties

2-Ethyl-1,3-benzoxazol-5-amine presents as a solid at room temperature with a defined melting point range. The physical characteristics of this compound are summarized in Table 2:

PropertyValue
Physical StateSolid
Melting Point76-77°C
ColorNot specified in available data
SolubilityNot fully specified in available data
Storage ConditionsRoom Temperature

Table 2: Physical properties of 2-Ethyl-1,3-benzoxazol-5-amine

Computed Properties

Various computational methods have been used to predict the properties of 2-Ethyl-1,3-benzoxazol-5-amine, providing important data for understanding its behavior in different chemical environments:

PropertyValueComputational Method
XLogP3-AA1.9XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Cactvs 3.4.8.18
Rotatable Bond Count1Cactvs 3.4.8.18
Exact Mass162.079312947 DaPubChem 2.2

Table 3: Computed properties of 2-Ethyl-1,3-benzoxazol-5-amine

The predicted XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting the compound may have balanced water solubility and membrane permeability. This property is particularly relevant for potential pharmaceutical applications as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The presence of one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the nitrogen in the oxazole ring, the oxygen in the oxazole ring, and the amino group) suggests potential for molecular recognition interactions .

Chemical Reactivity and Synthesis

General Reactivity

The reactivity of 2-Ethyl-1,3-benzoxazol-5-amine is primarily determined by its functional groups. The amino group at the 5-position can participate in various reactions typical of aromatic amines, including nucleophilic substitution reactions, diazotization, and acylation. The benzoxazole core contributes to the compound's stability through aromatic character while also providing sites for electrophilic aromatic substitution reactions.

Classification ParameterDesignation
Hazard SymbolsXn - Harmful
Risk Codes22 - Harmful if swallowed
Hazard ClassIRRITANT
SensitivityIRRITANT

Table 4: Safety classification of 2-Ethyl-1,3-benzoxazol-5-amine

Related Compounds and Structural Analogues

Structural Variations

2-Ethyl-1,3-benzoxazol-5-amine belongs to a broader family of substituted benzoxazoles. Structural analogues may include:

  • Compounds with different alkyl substituents at the 2-position (methyl, propyl, etc.)

  • Compounds with different functional groups at the 5-position

  • Compounds with additional substituents at other positions of the benzoxazole ring

  • Related heterocycles such as benzothiazoles and benzimidazoles with similar substitution patterns

Comparative Analysis

A related compound, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, differs in having the amine group at the 2-position and a trifluoromethyl group at the 5-position. This structural difference significantly alters the electronic properties and potential applications of the compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially making it more suitable for certain pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator